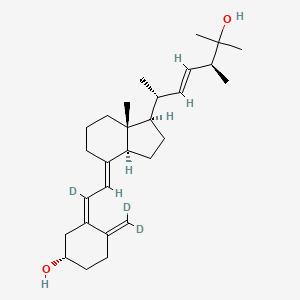

Ercalcidiol-d3

Description

Overview of Vitamin D Metabolism and Key Metabolites in Academic Research

Vitamin D exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While both forms are important, vitamin D2 is commonly found in plants and fungi and is used in some supplements and fortified foods. hmdb.caoatext.com The metabolic fate of vitamin D2 in the body involves specific hydroxylation steps leading to its active form and subsequent inactivation. oatext.comdrugbank.com

The metabolic pathway of vitamin D2 largely mirrors that of vitamin D3, involving initial hydroxylation steps in the liver and kidneys. oatext.comdrugbank.com

The initial metabolic step for ergocalciferol (B368823) occurs primarily in the liver, where it undergoes 25-hydroxylation. This reaction converts ergocalciferol into 25-hydroxyvitamin D2, also known as ercalcidiol. drugbank.comclinref.comnih.govresearchgate.netwikipedia.orgunict.it Ercalcidiol is the major circulating form of vitamin D2, analogous to calcifediol (B1668214) (25-hydroxyvitamin D3) for vitamin D3. wikipedia.orgwikipedia.org

Ercalcidiol is then transported to the kidneys, where it undergoes a second hydroxylation step at the 1α-position. drugbank.comclinref.comnih.govunict.itmedscape.org This crucial conversion yields 1,25-dihydroxyvitamin D2, or ercalcitriol (B1671611), which is the biologically active form of vitamin D2. drugbank.comnih.govwikipedia.orghmdb.ca This step is tightly regulated and represents a key control point in the vitamin D endocrine system. medscape.orgwikipedia.orgnih.gov

Both ercalcidiol and ercalcitriol undergo further metabolism, primarily through hydroxylation at the 24-position, as part of inactivation pathways. drugbank.comresearchgate.netwikipedia.orghmdb.canih.govnih.govmdpi.comtaylorandfrancis.comuniprot.org This process is catalyzed by specific enzymes and leads to the formation of more water-soluble metabolites that are eventually excreted. wikipedia.orguniprot.org

Role of Cytochrome P450 Enzymes in Ercalcidiol Biotransformation (e.g., CYP2R1, CYP27A1, CYP27B1, CYP24A1)

Cytochrome P450 (CYP) enzymes are central to the biotransformation of vitamin D metabolites, including ercalcidiol. drugbank.comnih.govnih.govtaylorandfrancis.commdpi.comfrontiersin.orgtaylorandfrancis.comnih.gov

CYP2R1: This enzyme is considered the most important vitamin D 25-hydroxylase and plays a significant role in the hepatic conversion of ergocalciferol to ercalcidiol. nih.govwikipedia.orgmdpi.comtaylorandfrancis.comnih.gov While other enzymes like CYP27A1 can also contribute to 25-hydroxylation, CYP2R1 exhibits higher affinity and specificity for this reaction with both vitamin D2 and D3. nih.govtaylorandfrancis.comnih.gov

CYP27A1: While primarily involved in bile acid synthesis, CYP27A1 also possesses 25-hydroxylase activity and can contribute to the formation of ercalcidiol. nih.govtaylorandfrancis.comtaylorandfrancis.comnih.gov

CYP27B1: This mitochondrial enzyme, primarily located in the kidneys, is the key 1α-hydroxylase responsible for converting ercalcidiol to the active form, ercalcitriol. nih.govmedscape.orgwikipedia.orghmdb.canih.govtaylorandfrancis.commdpi.comoup.com Its activity is tightly regulated by various factors, including parathyroid hormone, calcium, phosphate (B84403), and FGF23. medscape.orgwikipedia.orgnih.gov

CYP24A1: This enzyme is the primary 24-hydroxylase involved in the catabolism and inactivation of both 25-hydroxylated and 1,25-dihydroxylated vitamin D metabolites, including ercalcidiol and ercalcitriol. nih.govwikipedia.orghmdb.canih.govtaylorandfrancis.comuniprot.orgmdpi.comresearchgate.net It initiates the process of converting these metabolites into excretory products like calcitroic acid. wikipedia.orguniprot.org

The interplay of these enzymes dictates the levels of circulating vitamin D metabolites and ultimately influences vitamin D's biological effects. nih.govmdpi.com

Significance of Stable Isotope-Labeled Compounds in Biochemical and Metabolic Research

Stable isotope-labeled compounds, such as Ercalcidiol-d3, are indispensable tools in modern biochemical and metabolic research. nih.govmdpi.comscilit.comiiarjournals.orgnih.govnih.govnih.govamegroups.orgnih.govacs.orgnih.govbiorxiv.orgsussex-research.combioscientia.deresearchgate.net The incorporation of stable isotopes, like deuterium (B1214612) (²H), does not significantly alter the chemical and biological properties of the molecule compared to its unlabeled counterpart, yet it allows for its distinct identification and quantification using mass spectrometry-based techniques. nih.govsussex-research.com

Key applications of stable isotope-labeled vitamin D metabolites in research include:

Quantitative Analysis: Stable isotope dilution mass spectrometry (ID-MS), particularly coupled with liquid chromatography (LC-MS/MS), is considered a gold standard for accurate and precise quantification of vitamin D metabolites in biological samples. iiarjournals.orgnih.govnih.govamegroups.orgbiorxiv.org Labeled internal standards, such as this compound, are added to samples to correct for variations during sample preparation and analysis, thereby improving the accuracy of the measurements. nih.govnih.govamegroups.orgbiorxiv.org

Pharmacokinetic Studies: Deuterated vitamin D metabolites enable researchers to study the absorption, distribution, metabolism, and excretion (ADME) of these compounds in vivo. nih.govnih.govnih.govsussex-research.comresearchgate.net By administering a labeled form (tracer) and measuring the ratio of the labeled to unlabeled metabolite over time, the kinetics of the compound can be determined. nih.govnih.gov This is particularly useful for assessing the half-life and clearance rates of vitamin D metabolites. wikipedia.orgwikipedia.orgnih.govnih.gov

Metabolic Pathway Elucidation: Stable isotopes can be used to trace the metabolic fate of a compound. By administering a labeled precursor, researchers can identify and quantify the labeled metabolites produced, thereby mapping the metabolic pathway. nih.govsussex-research.com

Investigation of Enzyme Activity: Labeled substrates can be used in in vitro and in vivo studies to assess the activity of specific enzymes involved in vitamin D metabolism, such as the CYP enzymes. nih.govbioscientia.de

This compound, specifically, serves as a deuterium-labeled analog of ercalcidiol. medchemexpress.com Its use as an internal standard in LC-MS/MS assays allows for the accurate quantification of endogenous ercalcidiol in biological matrices. nih.govamegroups.org Furthermore, this compound can be employed in metabolic studies to track the downstream metabolism of ercalcidiol to ercalcitriol and other metabolites, providing insights into the activity of enzymes like CYP27B1 and CYP24A1 in relation to this specific vitamin D2 metabolite. The use of deuterated compounds can sometimes influence metabolic rates due to the kinetic isotope effect, which can be a consideration in pharmacokinetic studies, although this effect is often leveraged to understand metabolic processes better. bioscientia.deresearchgate.net

The application of stable isotope-labeled vitamin D metabolites, including this compound, is fundamental to advancing our understanding of vitamin D metabolism, its regulation, and its impact on health. These tools are essential for accurate quantification and dynamic studies of vitamin D metabolites in complex biological systems.

Principle of Isotopic Labeling for Tracing Metabolic Fates and Fluxes

Isotopic labeling is a powerful technique used to track the movement and transformation of molecules within chemical reactions, metabolic pathways, or biological systems. metwarebio.comwikipedia.org By substituting one or more atoms in a compound with their isotopic counterparts, researchers can follow the labeled molecule through various biochemical processes. metwarebio.comwikipedia.org Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected based on their mass differences using techniques like mass spectrometry (MS). metwarebio.comwikipedia.orgnumberanalytics.com This allows for the tracing of metabolic pathways and the quantification of metabolic fluxes, providing insights into how a compound is processed, converted, and eliminated within a biological system. wikipedia.orgnumberanalytics.comcreative-proteomics.com For instance, stable isotope labeling enables researchers to investigate metabolic pathway dynamics by tracing the incorporation of labeled substrates into downstream metabolites. numberanalytics.com This approach can reveal altered metabolic profiles and help map intricate biochemical pathways. numberanalytics.comcreative-proteomics.com

Advantages of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

Deuterated analogs are widely employed as internal standards in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). clearsynth.comresearchgate.netnih.govscispace.comresearchgate.net The primary advantage of using a deuterated internal standard is its close chemical and physical similarity to the endogenous analyte being measured. clearsynth.comnih.gov Ideally, an isotope-labeled internal standard behaves identically to the analyte throughout the analytical process, including extraction, chromatography, and ionization. clearsynth.comnih.gov This allows the internal standard to compensate for variations and potential losses that may occur during sample preparation and analysis, such as matrix effects or selective binding to surfaces. clearsynth.comresearchgate.netnih.goviiarjournals.org

By adding a known amount of the deuterated internal standard to a sample, the ratio of the analyte to the internal standard can be used for accurate quantification. numberanalytics.comclearsynth.comnih.gov This isotope dilution mass spectrometry (IDMS) approach is considered a highly accurate method for determining the concentration of a specific compound in a complex matrix. numberanalytics.comnist.gov While deuterated forms are generally preferred, it is worth noting that in some cases, deuterium labeling can lead to small but significant differences in chromatographic retention times or recoveries compared to the native analyte, which should be considered during method validation. scispace.comnih.govcrimsonpublishers.com However, compared to structural analogs, stable isotope-labeled internal standards, including deuterated compounds, generally offer superior performance in correcting for variability and improving the accuracy and precision of quantitative measurements. scispace.comresearchgate.netcrimsonpublishers.com

Positioning of this compound as a Deuterium-Labeled 25-Hydroxyvitamin D2 in Academic Investigations

This compound is specifically positioned in academic investigations as a deuterium-labeled analog of 25-hydroxyvitamin D2 (Ercalcidiol). glpbio.commedchemexpress.comglpbio.cn As Ercalcidiol is a key metabolite of vitamin D2 and an indicator of vitamin D status, accurate measurement of its concentration in biological samples is essential for research into vitamin D metabolism, nutritional status, and related health outcomes. omjournal.orgglpbio.commedchemexpress.commolnova.com

The application of deuterated vitamin D metabolites, like this compound, extends to studies investigating vitamin D kinetics and half-life. For instance, stable isotope-labeled 25-hydroxyvitamin D2 has been used as a tracer to assess its plasma half-life, providing a novel tool to investigate vitamin D metabolism and expenditure. researchgate.netresearchgate.net These studies highlight the utility of deuterated analogs not only for accurate quantification but also for dynamic metabolic investigations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i1D2,13D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-AJMWPXNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217467-39-4 | |

| Record name | 1217467-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Deuterated Ercalcidiol Analogs

Stereoselective Deuterium (B1214612) Incorporation Strategies for Vitamin D Analogs

The synthesis of deuterated vitamin D analogs involves strategies aimed at introducing deuterium atoms at desired positions within the complex secosteroid structure while maintaining the correct stereochemistry. This is crucial because the biological activity and metabolic fate of vitamin D metabolites are highly dependent on their three-dimensional structure.

Synthetic Routes to Deuterated 25-Hydroxyvitamin D2 (Ercalcidiol-d3)

Ercalcidiol (25-hydroxyvitamin D2) is a key metabolite of Vitamin D2 (Ergocalciferol) nih.govwikipedia.org. It is formed by the 25-hydroxylation of Vitamin D2, primarily in the liver mayocliniclabs.comcreative-diagnostics.com. Synthetic routes to deuterated this compound typically involve the introduction of deuterium into a precursor molecule, followed by chemical transformations to build the final secosteroid structure and introduce the 25-hydroxyl group.

One specific deuterated form of Ercalcidiol that has been synthesized is 25-Hydroxyvitamin D2 (6,19,19-d3) sigmaaldrich.comsigmaaldrich.com. This analog contains three deuterium atoms: one at position 6 and two at position 19 sigmaaldrich.comsigmaaldrich.com. The synthesis of such a compound necessitates routes that can selectively incorporate deuterium at these specific carbons. While the detailed synthetic pathway for Ercalcidiol (6,19,19-d3) was not fully elucidated in the search results, the presence of deuterium at C6 and C19 suggests synthetic strategies that target the triene system of the vitamin D structure. The C19 carbons are part of the exocyclic methylene (B1212753) group, and incorporation of deuterium here often involves specific synthetic steps that introduce this labeled group. Deuterium at C6 is within the conjugated triene system, implying reactions that allow for isotopic exchange or incorporation during the formation or modification of this part of the molecule.

General approaches to synthesizing vitamin D analogs, which would be adapted for deuteration, often involve convergent syntheses where the A-ring precursor is coupled with a CD-ring fragment iiarjournals.org. Deuterium could be introduced into either or both of these fragments before coupling. Subsequent steps would involve forming the secosteroid structure and introducing the 25-hydroxyl group.

Methodologies for Introducing Deuterium Atoms at Specific Positions within Secosteroid Structures (e.g., A-ring, side chain, C6, C19, C26, C27)

Introducing deuterium at specific positions within secosteroid structures like vitamin D analogs requires tailored synthetic methodologies. The positions mentioned (A-ring, side chain, C6, C19, C26, C27) represent different chemical environments within the molecule, each requiring distinct chemical approaches for selective deuteration.

For positions like C6 and C19, which are part of or adjacent to the conjugated triene system, methods might involve reactions that allow for controlled isotopic exchange or the use of deuterated building blocks. For instance, introducing deuterium at C19 could involve Wittig-type reactions using deuterated phosphonium (B103445) salts or related methodologies that form the exocyclic methylene group with incorporated deuterium. Deuterium incorporation at C6 might involve reactions affecting the conjugated system, potentially utilizing deuterated solvents or reagents under specific conditions that favor exchange at this position without scrambling the label to other parts of the molecule.

Deuterium incorporation in the A-ring (e.g., at C1, C3, C4) or the side chain (e.g., at C26, C27, C23, C24) would involve different synthetic strategies. Side chain deuteration, particularly at positions like C26 and C27 which are geminal methyl groups, might involve synthesizing a deuterated precursor for the side chain and coupling it to the CD-ring structure. Alternatively, if the 25-hydroxylation step is performed on a deuterated Vitamin D2 precursor, and the deuterium is located at C26 or C27 in that precursor, the label would be carried through to the this compound product. Stereoselective deuteration in the A-ring or side chain can utilize reactions known for their stereochemical control, adapted with deuterated reagents or substrates.

The synthesis of deuterated vitamin D metabolites often relies on established synthetic routes for the non-labeled compounds, with modifications to incorporate deuterium at the desired positions. This can involve using deuterated starting materials, running reactions in deuterated solvents, or employing specific catalytic methods that facilitate deuterium exchange at targeted sites.

Development of Precursors and Building Blocks for Deuterated Ercalcidiol Synthesis

The synthesis of deuterated this compound relies heavily on the availability and synthesis of appropriately deuterated precursors and building blocks. Since Ercalcidiol is 25-hydroxyvitamin D2, the primary precursor is Vitamin D2 (Ergocalciferol) or its synthetic intermediates nih.govwikipedia.org. To synthesize deuterated this compound, one would need deuterated Vitamin D2 or deuterated fragments that can be assembled into deuterated Vitamin D2, followed by 25-hydroxylation.

The convergent synthetic approaches often used for vitamin D synthesis involve coupling an A-ring synthon with a CD-ring synthon iiarjournals.org. For deuterated Ercalcidiol synthesis, either the A-ring precursor, the CD-ring precursor with the side chain, or both, would need to be synthesized with deuterium atoms at the desired positions (e.g., C6, C19, or positions in the side chain leading to C25-hydroxylation).

Developing these deuterated building blocks requires access to isotopically enriched starting materials and efficient synthetic routes that can incorporate deuterium with high isotopic purity and at the correct stereochemical positions. This might involve the synthesis of complex deuterated organic molecules, which can be challenging and costly.

Chemical Challenges and Innovations in Deuterated Secosteroid Synthesis for Research Applications

The synthesis of deuterated secosteroids, including this compound, presents several chemical challenges. The complex, polycyclic structure with multiple chiral centers and reactive functional groups requires highly selective reactions to avoid unwanted side products or epimerization. Introducing deuterium at specific positions stereoselectively and with high isotopic enrichment can be difficult, especially at positions that are not easily accessible or are involved in dynamic processes like tautomerization or isomerization.

Challenges include:

Stereochemical Control: Maintaining or establishing the correct stereochemistry at chiral centers during deuteration and subsequent transformations is paramount.

Regioselectivity: Ensuring that deuterium is incorporated only at the desired carbon atom(s) without labeling other positions.

Isotopic Enrichment: Achieving a high percentage of deuterium at the target positions is necessary for accurate quantitative analysis.

Scale-up: Scaling up the synthesis of complex deuterated molecules from the milligram to gram scale for research purposes can be challenging.

Advanced Analytical Methodologies for Ercalcidiol D3 Quantification in Research

Isotope Dilution Mass Spectrometry for Ercalcidiol and Ercalcidiol-d3 Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique frequently coupled with chromatographic methods like LC-MS/MS nih.govhoelzel-biotech.com. This method relies on the addition of a precisely known quantity of an isotopically labeled internal standard, such as this compound. The labeled standard is chemically identical to the analyte (Ercalcidiol) but possesses a different mass due to the incorporated deuterium (B1214612) atoms, allowing for their differentiation by the mass spectrometer nih.govhoelzel-biotech.com36.112.18glpbio.cn.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Metabolite Profiling

LC-MS/MS protocols are extensively applied for the analysis of vitamin D metabolites across various biological matrices medchemexpress.commedchemexpress.commedchemexpress.comnih.govhoelzel-biotech.com36.112.18glpbio.cnannexpublishers.com. These protocols involve the separation of compounds using liquid chromatography before their detection and quantification by a tandem mass spectrometer amegroups.organnexpublishers.com. LC-MS/MS methods provide advantages such as the ability to measure several metabolites concurrently and improved specificity over immunoassays amegroups.orgnih.govbham.ac.uk. However, challenges related to sample type, preparation, chromatographic separation, and ionization can still arise in LC-MS/MS analysis of vitamin D metabolites amegroups.org.

Research has demonstrated the successful application of LC-MS/MS for the quantification of Ercalcidiol (25-hydroxyvitamin D2) and other vitamin D metabolites in human serum and plasma nih.govbham.ac.ukresearchgate.netwaters.com. One LC-MS/MS assay for serum 25-hydroxy vitamin D, which includes Ercalcidiol, employed protein precipitation using acetonitrile (B52724) containing deuterated internal standards researchgate.net. Another high-throughput LC-MS/MS method allowed for the quantification of multiple vitamin D analytes, including 25-hydroxyvitamin D2, in serum using a 220 µl sample volume nih.govbham.ac.uk. An LC-MS/MS method developed for vitamin D metabolites in plasma achieved effective separation and measurement waters.com.

Utilization of this compound as an Internal Standard to Enhance Accuracy and Precision in Research Quantification

The use of internal standards, particularly isotopically labeled variants like this compound, is crucial for improving the accuracy and precision of LC-MS/MS methods used to quantify Ercalcidiol nih.govhoelzel-biotech.com36.112.18glpbio.cnnih.gov. An internal standard is introduced into the sample at a known concentration prior to any sample processing or analysis. Its purpose is to compensate for potential variations that may occur during sample preparation, chromatographic separation, and mass spectrometric detection amegroups.org36.112.18. By analyzing the ratio of the analyte's signal to that of the internal standard, variations in recovery and matrix effects can be normalized, leading to more accurate and reproducible quantitative results 36.112.18.

Research studies developing and validating LC-MS/MS methods for vitamin D metabolites frequently utilize deuterated forms of the target analytes, such as this compound (25-hydroxy Vitamin D2-d3), as internal standards researchgate.netnih.gov. The importance of using a dedicated isotopic internal standard for accurate quantification of specific vitamin D metabolites, including epimers, by LC-MS/MS has been emphasized nih.gov. In one LC-MS/MS method, D6-25(OH)D2 was employed as the internal standard for both 25(OH)D2 and its corresponding epimer nih.gov.

Sample Preparation and Matrix Effects in this compound Analysis in Biological Matrices for Research (e.g., protein precipitation, dynamic extraction)

Sample preparation is a vital step in the analysis of Ercalcidiol and other vitamin D metabolites in biological matrices. Its primary goals are to isolate and concentrate the target analytes while removing interfering substances that can cause matrix effects, which are known to impact the accuracy of mass spectrometry-based quantification amegroups.orgnih.govnih.govnih.govnih.gov. Sample preparation for vitamin D metabolites from biological samples can be challenging due to the inherent instability of these compounds under certain conditions and the presence of various endogenous and exogenous interfering compounds nih.gov.

Common sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE) amegroups.orgnih.govresearchgate.netnih.gov. Protein precipitation, often performed using solvents like acetonitrile, is typically the initial step to remove proteins from biological samples amegroups.orgresearchgate.net. LLE involves the differential partitioning of analytes between two immiscible liquid phases to separate them from the matrix nih.gov. A review summarizing sample preparation methods for vitamin D metabolites in non-conventional biological matrices described approaches involving LLE with solvents such as n-hexane and methanol (B129727) nih.gov.

Dynamic extraction methods have also been developed for the analysis of vitamin D metabolites in human serum msu.edu. The objective of these methods is to achieve efficient and sensitive extraction of target secosteroids and vitamin D metabolites msu.edu. Evaluating matrix effects is a crucial component of method validation to ensure the reliability of analytical results nih.govnih.gov. Studies have confirmed that well-developed methods can minimize or eliminate interfering peaks from the matrix that could otherwise enhance or suppress the signals of the target compounds nih.gov.

Method Validation and Performance Characteristics for Research Purposes (e.g., limit of quantitation, linearity, precision, accuracy, selectivity, specificity)

Validation of an analytical method is essential to confirm its suitability for its intended research application and to ensure that it consistently yields reliable and accurate data wjarr.comresearchgate.netelementlabsolutions.com. Key performance characteristics assessed during method validation include the limit of quantitation (LOQ), linearity, precision, accuracy, selectivity, and specificity medchemexpress.comhoelzel-biotech.comwjarr.comresearchgate.netelementlabsolutions.comeuropa.eufda.gov.

Research studies reporting on the development of LC-MS/MS methods for vitamin D metabolites, including Ercalcidiol, provide validation data for these performance characteristics nih.govannexpublishers.comresearchgate.netnih.gov. For instance, an LC-MS/MS assay for serum 25-hydroxy vitamin D reported an LOQ of 1.3 nmol/L for both 25OH-D2 and 25OH-D3, linearity from 1.3 to 625 nmol/L, accuracy between 95% and 124%, and intra- and inter-assay precision of ≤7% and ≤4%, respectively researchgate.net. Another LC-MS/MS method for multiple vitamin D analytes reported linearity with R² values >0.98 and extraction recovery values ranging from 63.05% to 90.44% nih.gov.

Here is a sample data table illustrating typical method validation parameters based on research findings:

| Performance Characteristic | Ercalcidiol (25OH-D2) | Reference |

|---|---|---|

| LOQ | 1.3 nmol/L | researchgate.net |

| Linearity Range | 1.3 - 625 nmol/L | researchgate.net |

| Intra-assay Precision (%CV) | ≤7% | researchgate.net |

| Inter-assay Precision (%CV) | ≤4% | researchgate.net |

| Accuracy | 95 - 124% | researchgate.net |

| Linearity (R²) | >0.98 | nih.gov |

| Extraction Recovery | 63.05 - 90.44% | nih.gov |

| Resolution (vs. 3-epi) | 4.71 | nih.gov |

Chromatographic Separation Techniques for Ercalcidiol and Co-eluting Metabolites (e.g., HPLC, UHPLC)

Chromatographic separation is a fundamental aspect of LC-MS/MS methods for analyzing vitamin D metabolites. It plays a crucial role in separating the target analytes from the complex biological matrix and from structurally similar compounds, such as epimers, which might otherwise interfere with accurate quantification amegroups.orgnih.govfda.gov. High-performance liquid chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely utilized techniques for this purpose chromatographyonline.comselectscience.netnih.govresearchgate.netshimadzu.com.

Both HPLC and UHPLC separate compounds based on their differing interactions with a stationary phase and a mobile phase amegroups.org. Reversed-phase chromatography is a common mode employed for vitamin D metabolites nih.govshimadzu.com. The careful selection of the stationary phase material and the composition of the mobile phase are critical for achieving adequate separation, particularly for isobaric or structurally similar compounds like Ercalcidiol (25OH-D2) and Calcifediol (B1668214) (25OH-D3), or their respective 3-epi isomers nih.govchromatographyonline.comselectscience.net.

UHPLC offers several advantages over traditional HPLC, including reduced analysis times, improved resolution, and potentially increased sensitivity due to the use of smaller stationary phase particles and higher mobile phase flow rates chromatographyonline.comresearchgate.netnih.gov. Research has demonstrated the effective separation of vitamin D2 and D3 and their metabolites using both HPLC and UHPLC platforms waters.comchromatographyonline.comselectscience.netresearchgate.netnih.gov. Achieving baseline separation between Ercalcidiol and its 3-epi form is important for accurate integration and quantification nih.gov. The resolution factor is a key metric used to evaluate the quality of chromatographic separation nih.gov.

Preclinical Metabolic Studies of Ercalcidiol and Its Deuterated Analog

Comparative Metabolism of Ergocalciferol (B368823) (Vitamin D2) and Cholecalciferol (Vitamin D3) in Animal Models

Preclinical studies in various animal models have demonstrated significant differences in the metabolic pathways of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3), which can influence their biological activity. These differences are observed in their hydroxylation kinetics, binding affinity to the vitamin D binding protein (DBP), and subsequent catabolism.

The activation of both vitamin D2 and D3 begins with a hydroxylation step in the liver to form 25-hydroxyvitamin D (calcifediol for D3 and ercalcidiol for D2), followed by a second hydroxylation in the kidneys to produce the active form, 1,25-dihydroxyvitamin D. nih.gov Preclinical studies have revealed species-specific and substrate-preferential kinetics in these hydroxylation processes.

In the liver, several cytochrome P450 enzymes, including CYP2R1 and CYP27A1, are responsible for 25-hydroxylation. nih.gov Studies in mouse liver have shown that while CYP2R1 hydroxylates both vitamin D2 and D3 with comparable kinetics, CYP27A1 does not 25-hydroxylate vitamin D2 effectively. nih.gov In pigs, both mitochondrial and microsomal fractions of liver and kidney cells can catalyze the 1α-hydroxylation of 25-hydroxyvitamin D3. nih.gov

Research comparing the metabolism of orally administered ergocalciferol and cholecalciferol in pigs, rats, and chicks has shown clear discrimination between the two forms. nih.gov For instance, in pigs, the plasma ratio of 25-hydroxycholecalciferol to 25-hydroxyergocalciferol was 4.0, indicating a preference for the metabolism of cholecalciferol. nih.gov Conversely, in rats, this ratio was 0.4, suggesting that rats discriminate against cholecalciferol metabolites in favor of ergocalciferol metabolites. nih.gov In chicks, the discrimination was even more pronounced, with a plasma 25-hydroxycholecalciferol to 25-hydroxyergocalciferol ratio of 10.7. nih.gov

| Animal Model | Plasma Cholecalciferol to Ergocalciferol Ratio (Mean ± S.D.) | Plasma 25-hydroxycholecalciferol to 25-hydroxyergocalciferol Ratio (Mean ± S.D.) |

|---|---|---|

| Pig | 1.5 ± 0.1 | 4.0 ± 0.1 |

| Rat | 1.7 ± 0.1 | 0.4 ± 0.02 |

| Chick | 6.3 ± 1.2 | 10.7 ± 3.4 |

The vitamin D binding protein (DBP) is the primary carrier of vitamin D and its metabolites in the circulation. nih.gov The binding affinity of these metabolites to DBP significantly influences their half-life and bioavailability. Preclinical research has consistently shown that 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol) has a lower binding affinity for DBP compared to 25-hydroxyvitamin D3 (25(OH)D3 or calcifediol) in most mammals. nih.govnih.gov

This difference in binding affinity has important metabolic consequences. In C56BL/6 mice, for example, those fed a diet with vitamin D2 had significantly higher levels of free 25(OH)D compared to those on a vitamin D3 diet, even when total 25(OH)D levels were similar. nih.gov The weaker binding of 25(OH)D2 to DBP is thought to lead to a shorter circulating half-life and an increased rate of clearance. nih.gov

The disparity in DBP binding affinity is particularly pronounced in avian species. In birds, DBP has a much lower affinity for 25(OH)D2 compared to 25(OH)D3, which is considered a primary reason for the lower biological activity of vitamin D2 in these animals. nih.gov Studies in cats have also shown discrimination against ergocalciferol, which appears to be due to differences in the affinity of DBP for the metabolites of the two forms of vitamin D. researchgate.netscispace.com When administered orally, peak plasma concentrations of cholecalciferol in cats were more than double those of ergocalciferol. researchgate.netscispace.com

| Animal Model | Relative Binding Affinity to DBP | Metabolic Implication | Reference |

|---|---|---|---|

| Most Mammals | 25(OH)D2 has ~20% lower affinity than 25(OH)D3. nih.gov | Potentially shorter half-life and faster clearance of 25(OH)D2. nih.gov | nih.govnih.gov |

| Mice (C56BL/6) | 25(OH)D2 binds less well than 25(OH)D3. nih.gov | Higher levels of free 25(OH)D with a vitamin D2 diet. nih.gov | nih.gov |

| Birds (Chicks) | DBP has a much lower affinity for 25(OH)D2 than 25(OH)D3. nih.gov | Lower biological activity of vitamin D2. nih.gov | nih.gov |

| Cats | Discrimination against ergocalciferol due to lower DBP affinity for its metabolites. researchgate.netscispace.com | Peak plasma cholecalciferol concentrations are more than double those of ergocalciferol after oral administration. researchgate.netscispace.com | researchgate.netscispace.com |

The catabolism of vitamin D metabolites is a crucial step in regulating their biological activity. The primary enzyme involved in this process is the 24-hydroxylase (CYP24A1), which hydroxylates both 25(OH)D and 1,25(OH)2D. nih.gov This hydroxylation is generally considered the initial step in the inactivation pathway.

In preclinical models, it has been shown that orally administered 25-hydroxyvitamin D3 is partially metabolized to 24,25-dihydroxyvitamin D3 presystemically in rats. nih.gov While the 24-hydroxylation of vitamin D3 metabolites has been extensively studied, the catabolism of vitamin D2 metabolites also follows a similar pathway, leading to the formation of 24,25-dihydroxyvitamin D2. nih.gov In pigs, following the administration of ergocalciferol, 24,25-dihydroxyvitamin D2 was identified as a metabolite. nih.gov

In Vivo Tracing of Ercalcidiol Metabolism using Deuterated Ercalcidiol-d3 in Animal Models

A kinetic analysis of deuterated this compound in preclinical systems would involve administering a known amount of the labeled compound to animal models, such as rats or mice, and then collecting biological samples (e.g., plasma, tissues) at various time points. These samples would be analyzed using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) to differentiate between the deuterated and non-deuterated forms of ercalcidiol and its metabolites.

This approach would allow for the determination of key pharmacokinetic parameters, including:

Absorption: The rate and extent to which this compound enters the systemic circulation.

Distribution: The pattern of this compound dissemination into different tissues and organs.

Metabolism: The rate of conversion of this compound into its various metabolites.

Elimination: The rate at which this compound and its metabolites are cleared from the body.

By tracking the appearance and disappearance of the deuterated label, researchers can gain a detailed understanding of the dynamic processes that govern the fate of ercalcidiol in a living organism.

Isotopic methods using deuterated this compound would be instrumental in investigating the formation and turnover rates of its metabolites. Following the administration of this compound, the appearance of deuterated metabolites in the circulation and tissues can be monitored over time. This allows for the direct measurement of the rate of formation of specific metabolites, such as 1,25-dihydroxyvitamin D2 and 24,25-dihydroxyvitamin D2.

Influence of Hormonal and Biochemical Modulators on Ercalcidiol Metabolism in Preclinical Systems (e.g., Parathyroid Hormone, Fibroblast Growth Factor 23, Calcium, Phosphate)

The metabolic fate of ercalcidiol in preclinical models is intricately regulated by a complex interplay of systemic hormones and local biochemical factors. This regulation is crucial for maintaining calcium and phosphate (B84403) homeostasis. The primary control points are the renal enzymes CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase) and CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). CYP27B1 converts ercalcidiol into the biologically active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D2), while CYP24A1 initiates the catabolism of both ercalcidiol and calcitriol into inactive metabolites. researchgate.netnih.govresearchgate.net The expression and activity of these enzymes are tightly modulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and circulating levels of calcium and phosphate. nih.govnih.gov

Parathyroid Hormone (PTH): PTH is a principal regulator of ercalcidiol metabolism, primarily responding to low serum calcium levels (hypocalcemia). researchgate.netresearchgate.net When the calcium-sensing receptor (CaSR) in the parathyroid glands detects a decrease in ionized calcium, PTH secretion is stimulated. researchgate.netucl.ac.uk In preclinical systems, PTH directly acts on the kidney to upregulate the expression of the CYP27B1 gene. nih.govjensenlab.org This action increases the synthesis of 1α-hydroxylase, thereby promoting the conversion of ercalcidiol to calcitriol. youtube.com Concurrently, PTH suppresses the expression of CYP24A1, the gene encoding the primary catabolic enzyme for vitamin D metabolites. nih.govnih.gov This dual action ensures an efficient increase in circulating active vitamin D levels to restore calcium balance by enhancing intestinal calcium absorption and mobilizing calcium from bone. nih.govresearchgate.net

Fibroblast Growth Factor 23 (FGF23): FGF23 is a bone-derived hormone that acts as a counter-regulatory signal to PTH and calcitriol, primarily in response to increased phosphate levels. nih.govmdpi.com In preclinical studies, FGF23 exerts its effects on the kidney to potently suppress the expression of CYP27B1 and strongly induce the expression of CYP24A1. nih.govnih.gov This reciprocal regulation effectively decreases the production of calcitriol from ercalcidiol and accelerates the degradation of both ercalcidiol and calcitriol. mdpi.com The primary stimuli for FGF23 secretion from osteocytes and osteoblasts are high dietary phosphate intake and elevated calcitriol levels, forming a negative feedback loop. mdpi.comnih.gov FGF23 also acts on the parathyroid glands to decrease PTH secretion. isciii.es

Calcium: Serum calcium levels exert a significant, albeit often indirect, influence on ercalcidiol metabolism. The primary mechanism is through the regulation of PTH secretion. researchgate.net Low calcium stimulates PTH release, which in turn promotes the 1α-hydroxylation of ercalcidiol. researchgate.netyoutube.com Conversely, high calcium levels (hypercalcemia) suppress PTH secretion, leading to decreased CYP27B1 expression and reduced calcitriol synthesis. ucl.ac.uk High calcium can also directly stimulate the calcium-sensing receptor in the kidney, which may contribute to the regulation of vitamin D-metabolizing enzymes. ucl.ac.uknih.gov Furthermore, preclinical studies have shown that calcium can influence FGF23 expression, with hypercalcemia leading to increased FGF23 levels, thereby promoting the catabolism of ercalcidiol. nih.gov

Phosphate: Phosphate is a critical regulator of ercalcidiol metabolism, mainly through its control of FGF23 production. nih.gov High serum phosphate levels (hyperphosphatemia) are a potent stimulus for FGF23 synthesis and secretion from bone cells. nih.gov The resulting increase in circulating FGF23 leads to the suppression of calcitriol production and enhancement of ercalcidiol catabolism. mdpi.com Conversely, hypophosphatemia inhibits FGF23 secretion, which relieves the suppression on CYP27B1 and allows for increased conversion of ercalcidiol to calcitriol. jensenlab.org This regulatory axis is a key defense mechanism against the deleterious effects of hyperphosphatemia. nih.gov

The coordinated actions of these modulators on the key metabolic enzymes for ercalcidiol are summarized in the tables below.

Table 1: Influence of Hormonal Modulators on Renal Enzymes in Ercalcidiol Metabolism

| Hormonal Modulator | Effect on CYP27B1 (1α-hydroxylase) Expression | Effect on CYP24A1 (24-hydroxylase) Expression | Net Effect on Ercalcidiol Metabolism |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Stimulates/Upregulates researchgate.netnih.gov | Suppresses/Downregulates nih.govnih.gov | Promotes conversion to active calcitriol |

| Fibroblast Growth Factor 23 (FGF23) | Suppresses/Downregulates nih.govmdpi.com | Stimulates/Upregulates nih.govnih.gov | Promotes catabolism/inactivation |

Table 2: Influence of Biochemical Modulators on Ercalcidiol Metabolism

| Biochemical Modulator | Primary Mechanism | Net Effect on Ercalcidiol Metabolism |

|---|---|---|

| Low Calcium (Hypocalcemia) | Stimulates PTH secretion researchgate.netyoutube.com | Promotes conversion to active calcitriol |

| High Calcium (Hypercalcemia) | Suppresses PTH secretion; may increase FGF23 ucl.ac.uknih.gov | Decreases conversion to calcitriol; promotes catabolism |

| High Phosphate (Hyperphosphatemia) | Stimulates FGF23 secretion nih.gov | Promotes catabolism/inactivation |

| Low Phosphate (Hypophosphatemia) | Inhibits FGF23 secretion jensenlab.org | Promotes conversion to active calcitriol |

Biochemical and Molecular Mechanistic Investigations of Ercalcidiol Preclinical Focus

Interaction of Ercalcidiol and its Metabolites with Vitamin D Receptor (VDR) in Cellular and Animal Models

Ercalcidiol (25-hydroxyvitamin D2, 25(OH)D2) and its active metabolite, ercalcitriol (B1671611) (1,25-dihydroxyvitamin D2, 1,25(OH)2D2), exert their biological effects primarily through interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. wikipedia.org Upon binding its ligand, the VDR forms a heterodimer with the retinoid-X receptor (RXR), and this complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the regulatory regions of target genes, thereby modulating their transcription. wikipedia.orgsemanticscholar.org

Preclinical studies in cellular and animal models have established that both 25(OH)D2 and its D3 counterpart, calcifediol (B1668214) (25(OH)D3), can interact with and activate the VDR. While the affinity of 25-hydroxylated forms for the VDR is significantly lower—estimated to be 100 to 1,000 times less—than that of the fully activated hormone, calcitriol (B1668218) (1,25(OH)2D3), their substantially higher circulating concentrations suggest they may directly activate the VDR under certain physiological or supra-physiological conditions. nih.govfrontiersin.org

Ligand-Binding Dynamics and Conformational Changes of VDR in Response to Ercalcidiol Analogs

The binding of a ligand to the VDR's ligand-binding pocket (LBP) induces a critical conformational change, shifting the receptor from a repressive to an active state. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for initiating transcription. nih.govresearchgate.net Structural studies have shown that despite its lower affinity, 25(OH)D2, like 25(OH)D3, adopts the same agonistic conformation within the VDR's LBP as the high-affinity ligand 1,25(OH)2D3. nih.govfrontiersin.org This structural similarity is the basis for ercalcidiol and its metabolites being able to initiate VDR-mediated signaling.

The binding of 1,25(OH)2D3 involves specific contacts between its three hydroxyl groups and polar amino acids within the LBP. nih.govfrontiersin.org While ercalcidiol lacks the 1α-hydroxyl group, its interaction is still sufficient to stabilize the active conformation of the receptor. nih.gov Analogs of vitamin D, including those of the D2 series, can induce distinct conformational changes that may enhance VDR activation. For instance, certain synthetic analogs have been shown to produce VDR conformations that improve dimerization with RXR, leading to more potent transcriptional activity compared to the natural hormone. nih.govnih.gov These studies underscore that subtle changes in ligand structure can significantly impact the VDR's conformational state and its subsequent biological activity.

Analysis of VDR-Mediated Gene Expression Modulation by Ercalcidiol and Analogs in Preclinical Studies

At the molecular level, the interaction between ercalcidiol metabolites and the VDR directly translates into the modulation of gene expression. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that at supra-physiological concentrations, ercalcidiol (25(OH)D2) and calcifediol (25(OH)D3) are equally potent in modulating the transcriptome. nih.govresearchgate.net They regulate the same set of vitamin D target genes as the most potent VDR ligand, 1,25(OH)2D3. nih.gov

A comparative transcriptomic analysis in PBMCs revealed that the target genes modulated by 25(OH)D2, 25(OH)D3, and 1,25(OH)2D3 are approximately 85% identical, suggesting they utilize the same VDR-mediated mechanism of action. nih.gov However, the potency differs significantly. The effective concentrations required for 25(OH)D2 and 25(OH)D3 to elicit these genomic responses are about 600-fold higher than for 1,25(OH)2D3. researchgate.net This discrepancy is consistent with the lower binding affinity of 25-hydroxylated forms for the VDR. nih.gov These findings support a model where ercalcidiol can directly control gene expression, particularly in environments where its concentration is elevated or where local conversion to its more active 1,25(OH)2D2 form may not be the primary mechanism of action. nih.govresearchgate.net

| Metabolite | Average EC50 Value | Relative Potency vs. 1,25(OH)2D3 | Key Finding |

|---|---|---|---|

| 1,25(OH)2D3 (Calcitriol) | 0.48 nM | Baseline | High-affinity ligand, most potent activator. |

| 25(OH)D2 (Ercalcidiol) | 295 nM | ~615-fold lower | Equally potent at supra-physiological levels, modulating an identical set of target genes. nih.govresearchgate.net |

| 25(OH)D3 (Calcifediol) | 322 nM | ~670-fold lower |

Role of Ercalcidiol in Cellular Differentiation and Proliferation in In Vitro and Animal Studies

Vitamin D metabolites are well-recognized for their potent effects on cellular differentiation and inhibition of proliferation across a variety of cell types, actions that are primarily mediated by the VDR. nih.govnih.gov Preclinical studies have consistently shown that activated vitamin D compounds can arrest the cell cycle and induce differentiation. nih.govnih.gov For example, treatment of various cancer cell lines with 1,25(OH)2D3 leads to G1/G0 cell cycle arrest. nih.gov This is achieved by increasing the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which in turn prevents the phosphorylation of the retinoblastoma protein (pRB), thereby blocking entry into the S phase of the cell cycle. nih.gov

Given that ercalcidiol and its analogs activate the same VDR-mediated transcriptional pathways, they contribute to these anti-proliferative and pro-differentiative outcomes. nih.gov The active form, ercalcitriol, like calcitriol, can bind to the VDR and regulate the expression of genes that control cell growth. nih.gov In vivo studies in mice have demonstrated that topical application of VDR-binding vitamin D compounds stimulates epidermal proliferation, indicating a role in normal cell turnover and tissue maintenance. nih.gov The anti-proliferative efficacy of various vitamin D analogs often correlates with their ability to activate the VDR, further cementing the central role of this receptor in mediating the effects of ercalcidiol on cell proliferation and differentiation. nih.gov

Immunomodulatory and Anti-Inflammatory Effects of Vitamin D2 Metabolites in Preclinical Animal Models and Cell Lines

The vitamin D system is a significant modulator of the immune system. The VDR is expressed in a wide range of immune cells, including T cells, B cells, macrophages, and dendritic cells (DCs), allowing vitamin D metabolites to exert direct effects on both innate and adaptive immunity. nih.govnih.govmdpi.com The active form of vitamin D generally promotes a more tolerogenic immune state. nih.gov

Preclinical studies have shown that 1,25(OH)2D impairs the maturation of DCs, resulting in cells that are less capable of presenting antigens and activating T cells. nih.gov It also directly inhibits T cell proliferation and shifts the balance of T helper (Th) cell responses from a pro-inflammatory Th1 and Th17 phenotype towards a more regulatory Th2 and T regulatory (Treg) cell phenotype. nih.gov In macrophages, vitamin D enhances their antimicrobial activity while reducing the production of pro-inflammatory cytokines. nih.gov

Because ercalcidiol and its metabolites function through the same VDR pathway, they contribute to these immunomodulatory effects. nih.gov Studies on human PBMCs demonstrate that both 25(OH)D2 and 25(OH)D3 can regulate the expression of immune-related genes, indicating their potential to influence immune responses directly. nih.gov The anti-inflammatory and immunomodulatory properties observed in preclinical models provide a strong basis for the role of vitamin D2 metabolites in maintaining immune homeostasis. researchgate.netmdpi.com

Enzyme-Substrate Specificity Studies of Ercalcidiol and Related Analogs with Vitamin D Metabolizing Enzymes (e.g., CYP2R1, CYP27B1, CYP24A1)

The biological activity of ercalcidiol is tightly regulated by a cascade of hydroxylating enzymes from the cytochrome P450 (CYP) superfamily. nih.gov The key enzymes in this pathway are CYP2R1 (the primary 25-hydroxylase), CYP27B1 (the 1α-hydroxylase), and CYP24A1 (the 24-hydroxylase responsible for catabolism). nih.govnih.gov

CYP2R1: This hepatic enzyme is primarily responsible for converting vitamin D2 into ercalcidiol (25(OH)D2). nih.gov

CYP27B1: This enzyme, located predominantly in the kidneys but also in various extra-renal tissues, catalyzes the critical activation step, converting ercalcidiol into the hormonally active ercalcitriol (1,25(OH)2D2). uniprot.orggenecards.orguniprot.orgwikipedia.org Enzyme kinetic studies using recombinant mouse CYP27B1 have shown that it hydroxylates 25(OH)D2 and 25(OH)D3 with similar efficiency. The catalytic rate constants (kcat) were reported to be 48 mol/min/mol P450 for 25(OH)D2 and 41 mol/min/mol P450 for 25(OH)D3, respectively. researchgate.net

CYP24A1: This enzyme initiates the catabolism of both ercalcidiol and ercalcitriol, thereby controlling their intracellular levels and preventing potential toxicity. It hydroxylates these compounds at the C-24 position, marking them for further breakdown. nih.gov The expression of CYP24A1 is strongly induced by high levels of 1,25(OH)2D, creating a negative feedback loop that tightly regulates the concentration of the active hormone. nih.gov

Studies on the substrate specificity of these enzymes are crucial for understanding the relative bioavailability and potency of vitamin D2 versus vitamin D3 compounds. While some research suggests differences in how subsequent metabolites are handled by these enzymes, the initial activation step by CYP27B1 appears to be comparable for both D2 and D3 precursors. researchgate.net

| Substrate | kcat (mol/min/mol P450) | Km (mmol/mol phospholipid) | Key Observation |

|---|---|---|---|

| 25-hydroxyvitamin D2 (Ercalcidiol) | 48 | 4.6 | CYP27B1 hydroxylates both D2 and D3 substrates with similar kinetics. researchgate.net |

| 25-hydroxyvitamin D3 (Calcifediol) | 41 | 5.9 |

Emerging Research Directions and Methodological Innovations

Novel Synthetic Strategies for Advanced Deuterated Ercalcidiol Analogs with Modified Structures

The synthesis of deuterium-labeled vitamin D metabolites is crucial for their use as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com These labeled compounds help correct for sample and instrument variability, enabling accurate quantification of vitamin D metabolites in biological samples. spectroscopyonline.com While the search results did not provide specific details on novel synthetic strategies specifically for advanced deuterated Ercalcidiol analogs with modified structures, they highlight the general importance of synthesizing deuterium-labeled vitamin D metabolites for research purposes. Studies have focused on synthesizing deuterium-labeled vitamin D3 derivatives, such as 25-hydroxyvitamin D3 (25(OH)D3), 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), and 24R,25-dihydroxyvitamin D3, with deuterium (B1214612) introduced at various positions like C26, C27, C6, and C19. mdpi.com These synthetic efforts support the development of accurate and reliable methods for quantifying vitamin D metabolites. mdpi.com The development of Cookson-type reagents has also aimed to improve the ionization efficiency of vitamin D metabolites for increased sensitivity in mass spectrometry. mdpi.com

High-Throughput Screening Methodologies for Deuterated Metabolites in Basic Research

High-throughput screening methodologies are essential for efficiently analyzing large numbers of samples in basic research. LC-MS/MS is recognized as a gold standard for quantitative vitamin D metabolite determination due to its selectivity, lower detection limits, and improved precision compared to immunoassays. nih.gov The use of deuterated internal standards, such as deuterated 25-hydroxyvitamin D3, is integral to these LC-MS/MS methods for correcting variability and ensuring accurate quantification of vitamin D metabolites, including Ercalcidiol (25-hydroxyergocalciferol). spectroscopyonline.comnih.gov Direct infusion (DI)-MS/MS protocols, coupled with techniques like click derivatization, are also being developed for rapid, high-throughput screening of vitamin D status from blood specimens without requiring extensive chromatographic separation. nih.govresearchgate.net These methods aim to offer better analytical performance than some commercial immunoassay systems. nih.gov The ability to measure multiple vitamin D metabolites simultaneously, including those from both the D2 and D3 pathways, is also being refined using LC-MS/MS with appropriate deuterated internal standards. nih.govmsu.edu

Integration of Multi-Omics Approaches with Deuterated Ercalcidiol Tracing in Preclinical Models (e.g., metabolomics, transcriptomics)

The integration of multi-omics approaches, such as metabolomics and transcriptomics, with deuterated compound tracing allows for a more comprehensive understanding of metabolic pathways and gene regulation. While the search results did not specifically detail studies using Ercalcidiol-d3 tracing alongside multi-omics in preclinical models, they highlight the use of deuterated vitamin D3 (vitamin D3-d3) in mouse models to trace its metabolic route and analyze deuterated metabolites like 25-hydroxyvitamin D3-d3 (25(OH)D3-d3) in various tissues and serum using LC-MS/MS. mdpi.com These studies demonstrate the feasibility and value of using deuterated tracers to investigate vitamin D metabolism in vivo. Analyzing metabolite levels in different tissues and correlating them with gene expression data (transcriptomics) could provide insights into how genetic factors and metabolic processes interact in the context of vitamin D action. Research using knockout mouse models has already begun to elucidate the complex interplay of genes like Cyp27b1 and Cyp24a1 in vitamin D metabolism and their impact on systemic and skeletal health, which could be further enhanced by integrating tracing studies and multi-omics. nih.gov

Development and Refinement of Animal Models for Specific Investigations of Ercalcidiol Metabolism and Action

Animal models are indispensable tools for studying vitamin D metabolism and action in a complex biological system. escholarship.orgresearchgate.netannualreviews.org The search results describe several types of animal models used in vitamin D research, which are relevant for investigating Ercalcidiol metabolism and action, particularly when combined with deuterated tracers.

Genetic Knockout Models (e.g., VDR−/−, CYP27B1−/−) for Metabolic Pathway Elucidation

Genetic knockout models have been instrumental in understanding the roles of key proteins in vitamin D pathways.

CYP27B1−/− (1α-hydroxylase knockout) mice: These mice lack the enzyme responsible for the final activation step of vitamin D metabolites, including the conversion of Ercalcidiol to Ercalcitriol (B1671611) (1,25-dihydroxyergocalciferol). nih.govoup.compnas.org This model helps to study the consequences of impaired 1α-hydroxylation and the functions of the upstream metabolites like Ercalcidiol. CYP27B1 knockout mice exhibit phenotypes characteristic of vitamin D-dependent rickets type I, including hypocalcemia, hypophosphatemia, and skeletal abnormalities, although some extra-renal CYP27B1 activity might exist or other enzymes could partially compensate in humans. nih.govnih.govoup.compnas.org Studies in these mice have shown severe consequences on skeletal health and altered expression of Cyp27b1 in the kidney. nih.gov

VDR−/− (Vitamin D Receptor knockout) mice: These mice lack the nuclear receptor that mediates most of the biological actions of the active vitamin D metabolites, including Ercalcitriol. annualreviews.orgnih.govplos.orgjci.orgresearchgate.netphysiology.org VDR knockout mice display a complex phenotype including hypocalcemia, hypophosphatemia, rickets, osteomalacia, and alopecia. nih.govplos.orgjci.org Studies using VDR knockout mice, often maintained on a "rescue diet" to normalize calcium and phosphate (B84403) levels, have provided insights into the VDR's role in various metabolic processes beyond mineral homeostasis, such as glucose homeostasis and energy metabolism. nih.govplos.orgresearchgate.net Investigating the effects of deuterated Ercalcidiol in these knockout models could help differentiate between direct effects of Ercalcidiol itself and effects mediated through its conversion to Ercalcitriol and subsequent VDR activation.

Future Perspectives on Deuterated Ercalcidiol in Basic Science and Preclinical Drug Discovery

Deuterated compounds, including potentially deuterated Ercalcidiol, hold promise in basic science and preclinical drug discovery. Their altered metabolic profiles due to the deuterium isotope effect can lead to improved pharmacokinetic properties, such as increased half-life and potentially reduced dosing frequency. wikipedia.orgnih.govinformaticsjournals.co.in This can be particularly relevant for compounds with rapid metabolism. In basic science, deuterated Ercalcidiol can serve as a powerful tracer to precisely track its absorption, distribution, metabolism, and excretion (ADME) in preclinical models, providing detailed insights into its metabolic fate and tissue-specific handling. Combining such tracing studies with advanced analytical techniques like LC-MS/MS and potentially mass spectrometry imaging could offer spatial and temporal resolution of Ercalcidiol and its metabolites within tissues. acs.org Furthermore, integrating these tracing studies with multi-omics approaches could reveal the downstream molecular consequences of Ercalcidiol metabolism and action at a systems level. In preclinical drug discovery, understanding the metabolic profile of Ercalcidiol and its analogs is crucial. Deuteration could be explored as a strategy to optimize the pharmacokinetic properties of potential therapeutic Ercalcidiol analogs or to develop more stable forms for research applications. The use of deuterated internal standards will continue to be vital for accurate quantification of Ercalcidiol and other vitamin D metabolites in complex biological matrices during preclinical studies. mdpi.comspectroscopyonline.comnih.gov Future research may also involve developing novel deuterated Ercalcidiol analogs with specific structural modifications to investigate structure-activity relationships and potentially identify compounds with enhanced desired biological activities or altered metabolic pathways.

Q & A

Q. How can researchers ensure transparency and reproducibility in Ercalcidiol-d³ studies?

- Answer : Adhere to FAIR principles: F indable (public repositories for raw data), A ccessible (open-access protocols), I nteroperable (standardized metadata formats), and R eusable (detailed SOPs). Use electronic lab notebooks (ELNs) for real-time data logging and version control. Report negative results and assay limitations in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.